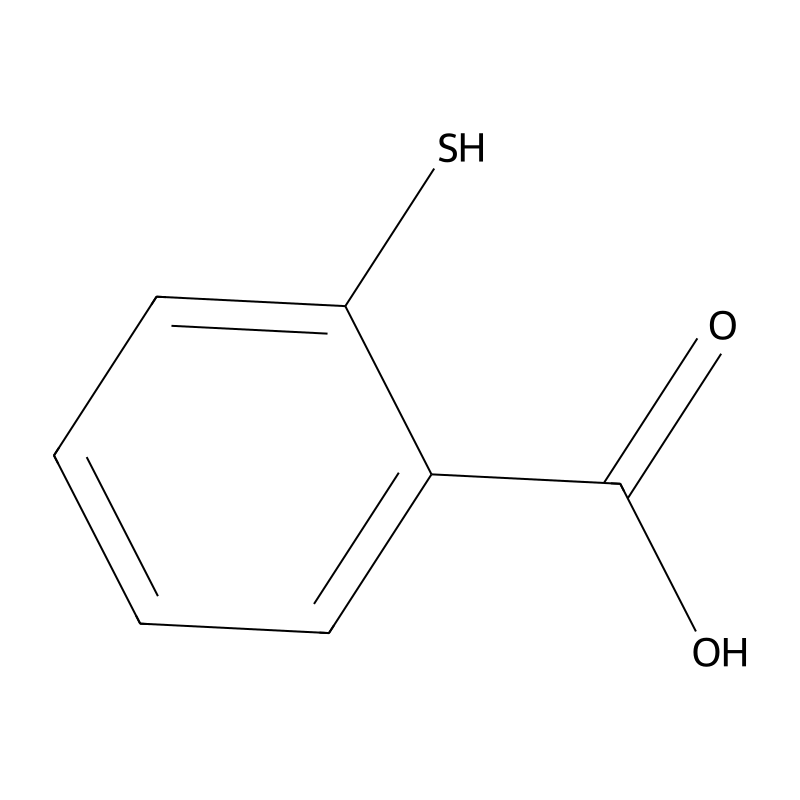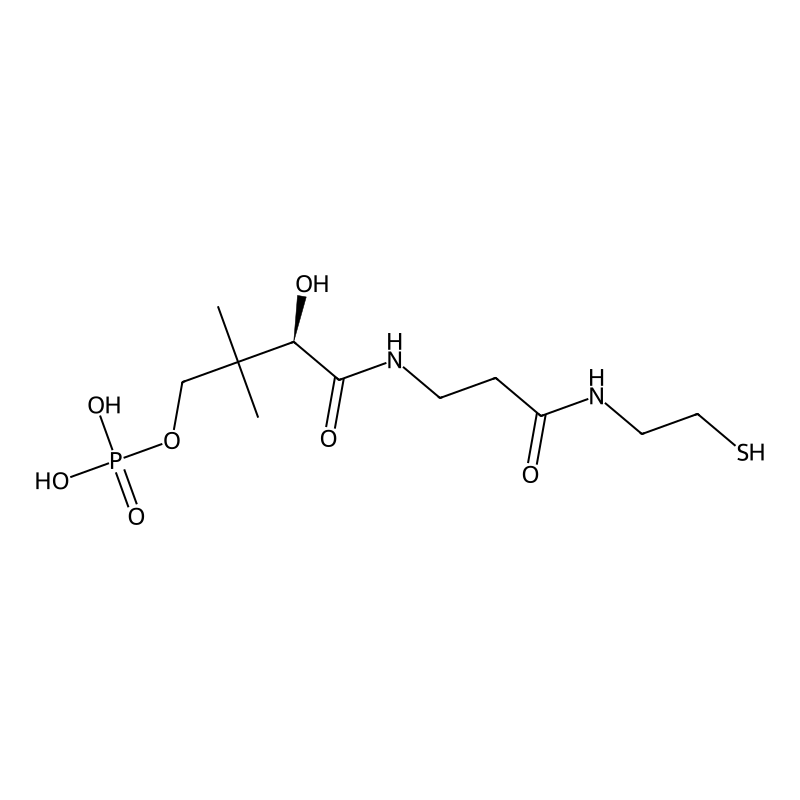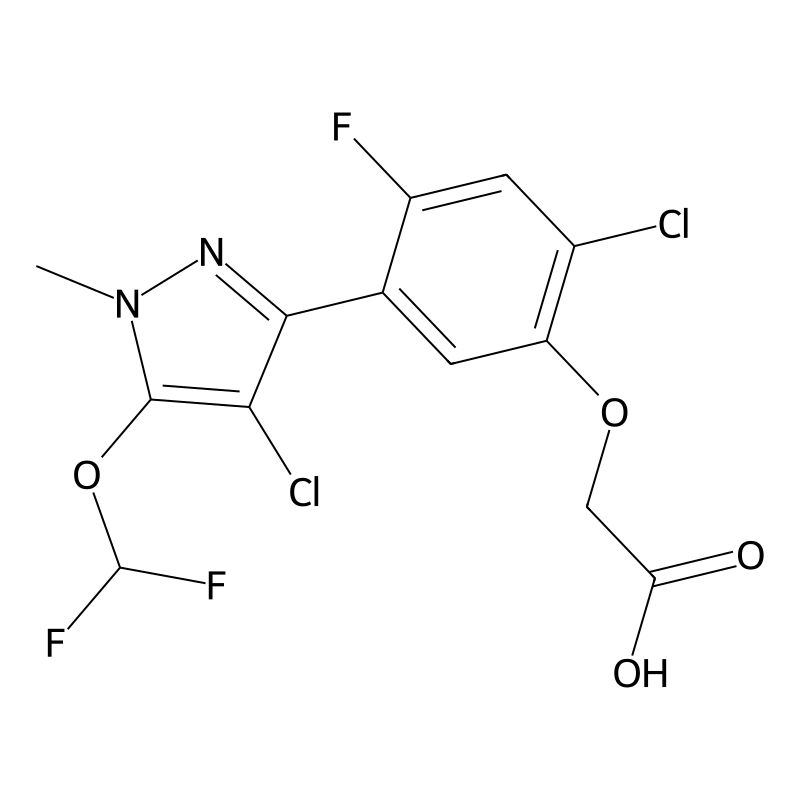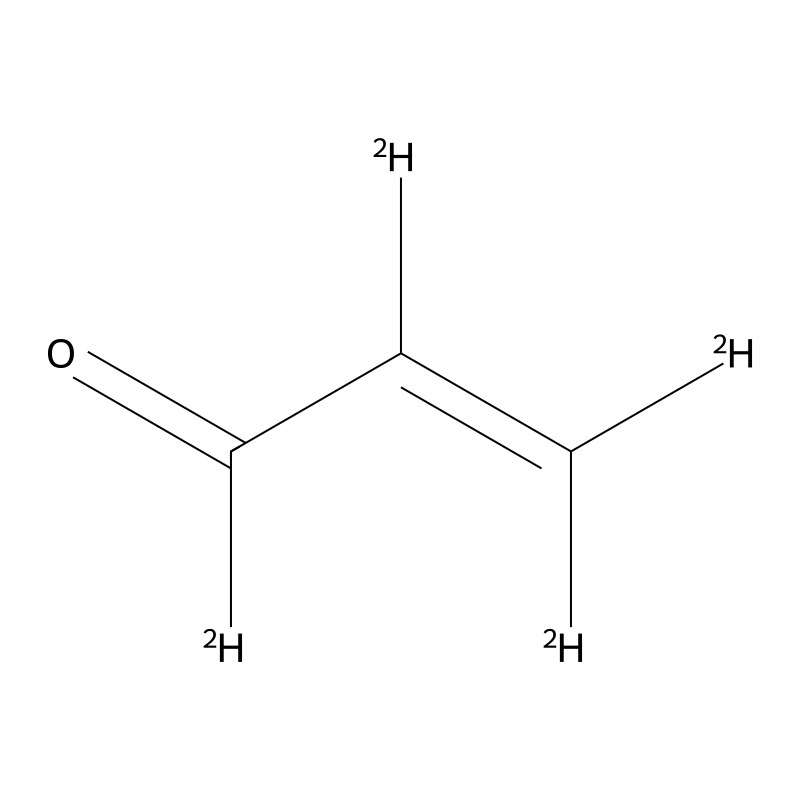Thiosalicylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER
Synonyms
Canonical SMILES
Synthesis of Metal Nanoparticles
One intriguing application of TSA is its use in the synthesis of metal nanoparticles, particularly silver nanoparticles. These nanoparticles possess unique physical, chemical, and optical properties, making them desirable for various applications like catalysis, electronics, and biomedicine. TSA acts as a bifunctional agent in this process []. It can reduce metal ions (like silver) to their elemental state and cap the formed nanoparticles, preventing them from aggregating []. This eliminates the need for separate reducing and capping agents, simplifying the synthesis process and potentially leading to more biocompatible nanoparticles [].
Organic Synthesis
TSA also serves as a valuable starting material in organic synthesis. It can be used to synthesize various organic compounds, including 2'-mercaptoacetophenone, a crucial intermediate in the synthesis of thioflavanone, a class of compounds with potential antioxidant and anticancer properties []. Additionally, TSA acts as a nucleophilic trapping agent in the desulfenylation of 3-indolyl sulfides, facilitating the conversion of these compounds to 3-unsubstituted indoles, which are valuable building blocks in various organic molecules.
Other Potential Applications
Research is ongoing to explore further potential applications of TSA in scientific research. These include:
- Developing novel antimicrobial agents: Studies suggest that TSA might exhibit antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents [].
- Investigating its role in biological processes: Researchers are also exploring the potential role of TSA in various biological processes, such as enzyme inhibition and modulation of cellular signaling pathways [].
Thiosalicylic acid is an organosulfur compound characterized by the presence of both carboxyl and sulfhydryl functional groups. Its molecular formula is , and it is often represented as ortho-hydroxybenzenesulfonic acid. This compound appears as a yellow solid, exhibiting slight solubility in water, ethanol, and diethyl ether, while being more soluble in dimethyl sulfoxide. Thiosalicylic acid serves as a precursor for various chemical syntheses, including the dye thioindigo and the vaccine preservative thiomersal .
Thiosalicylic acid can be irritating to the skin, eyes, and respiratory system. It's important to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.
- Hazard Statements:
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.
- Reaction with Quinones: It reacts with 1,4-benzoquinone to yield 2-(1,4-dihydroxyphenylsulfanyl)benzoic acid, which can further cyclize into 1,4-dihydroxythioxanthen-9-one under dehydrating conditions .
- Multicomponent Reactions: The compound acts as a catalyst in microwave-assisted multicomponent reactions to synthesize extended angular fused aza-heterocycles, achieving yields between 72% and 89% .
- Claisen Condensation: Thiosalicylic acid can undergo Claisen-type condensation with deprotonated activated methylene compounds, leading to various cyclization products .
Thiosalicylic acid exhibits several biological activities:
- Analgesic Properties: It functions as a non-narcotic analgesic and antipyretic agent .
- Potential Therapeutic Uses: Research indicates that thiosalicylic acid derivatives may have applications in treating conditions such as atherosclerosis and melanoma due to their biological activity .
Thiosalicylic acid can be synthesized through various methods:
- From Anthranilic Acid: The most common synthesis involves diazotizing anthranilic acid, followed by the addition of sodium sulfide and reduction with zinc .
- Via Multicomponent Reactions: It can also be produced through multicomponent reactions involving readily available starting materials under microwave irradiation .
Thiosalicylic acid finds applications in multiple fields:
- Dye Production: It is a precursor for thioindigo, a dye used in textiles.
- Pharmaceuticals: It is utilized in the synthesis of thiomersal, a preservative for vaccines .
- Chemical Synthesis: Its role as a catalyst in various organic reactions enhances its utility in synthetic chemistry.
Studies have shown that thiosalicylic acid interacts with various metal ions and complexes. For instance, its coordination chemistry has been explored with platinum(II), palladium(II), and other transition metals, revealing unique properties compared to its analogs . Additionally, it participates in redox reactions that may lead to complex formation and subsequent decomposition under certain conditions .
Thiosalicylic acid can be compared to several similar compounds based on their structural and functional characteristics:
Thiosalicylic acid's unique combination of both carboxyl and sulfhydryl groups distinguishes it from these compounds, contributing to its diverse reactivity and applications in organic synthesis and medicinal chemistry.
Physical Description
Color/Form
LEAVES OR NEEDLES FROM WATER
CRYSTALS /SODIUM SALT/
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
Related CAS
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Associated Chemicals
Benzoic acid, 4-mercapto;1074-36-8
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
Stability Shelf Life
Dates
Isomeric Effect of Nano-Inhibitors on Aβ
Jianhang Li, Guanbin Gao, Xintong Tang, Meng Yu, Meng He, Taolei SunPMID: 33486955 DOI: 10.1021/acsami.0c21906
Abstract
Chemical and physical properties of nanobio interface substantially affect the conformational transitions of adjacent biomolecules. Previous studies have reported the chiral effect and charge effect of nanobio interface on the misfolding, aggregation, and fibrillation of amyloid protein. However, the isomeric effect of nanobio interface on protein/peptides amyloidosis is still unclear. Here, three isomeric nanobio interfaces were designed and fabricated based on the same sized gold nanoclusters (AuNCs) modified with 4-mercaptobenzoic acid (-MBA), 3-mercaptobenzoic acid (
-MBA), and 2-mercaptobenzoic acid (
-MBA). Then three isomeric AuNCs were employed as models to explore the isomeric effect on the misfolding, aggregation, and fibrillation of Aβ
at nanobio interfaces. Site-specific replacement experiments on the basis of theoretical analysis revealed the possible mechanism of Aβ
interacting with isomeric ligands of AuNCs at the nanobio interfaces. The distance and orientation of -COOH group from the surface of AuNCs can affect the electrostatic interaction between isomeric ligands and the positively charged residues (R5, K16, and K28) of Aβ
, which may affect the inhibition efficiency of isomeric AuNCs on protein amyloidosis. Actually, the amyloid fibrillation kinetics results together with atomic force microscope (AFM) images, dynamic light scattering (DLS) results and circular dichroism (CD) spectra indeed proved that all the three isomeric AuNCs could inhibit the misfolding, aggregation and fibrillation of Aβ
in a dose-dependent manner, and the inhibition efficiency was definitely different from each other. The inhibition efficiency of
-MBA-AuNCs was higher than that of
-MBA-AuNCs and
-MBA-AuNCs at the same dosage. These results provide an insight for isomeric effect at nanobio interfaces, and open an avenue for structure-based nanodrug design target Alzheimer's disease (AD) and even other protein conformational diseases.
Mitigative effects of natural and model dissolved organic matter with different functionalities on the toxicity of methylmercury in embryonic zebrafish
Dan Li, Lingtian Xie, Michael J Carvan 3rd, Laodong GuoPMID: 31185350 DOI: 10.1016/j.envpol.2019.05.155
Abstract
Dissolved organic matter (DOM) occurs ubiquitously in aquatic environments and plays an intrinsic role in altering the chemical speciation and toxicity of methylmercury (MeHg). However, interactions between MeHg and natural DOM remain poorly understood, especially at the functional group level. We report here the mitigative effects of three natural organic matter (NOM) and five model-DOM under different concentrations (0, 1, 3, 10, 30 and 100 mg-C/L) on the toxicity of MeHg in embryonic zebrafish (<4 h post-fertilization, hpf). NOM are those from the Mississippi River, Yukon River, and Suwannee River, while model-DOM include those containing thiosalicylic acid, L-glutathione, dextran, alginic acid, and humic acid. We selected a MeHg concentration (100 n-mol/L) that reduces the survival rate of embryos at 24 hpf by 18% and increases malformations at 72 and 96 hpf. In the presence of DOM, however, the malformation rates induced by MeHg can be mitigated to a different extent depending on DOM concentrations, specific functional groups, and/or specific components. Model DOM with aromatic thiols was the most effective at mitigating the effects of MeHg, followed by L-glutathione, carbohydrates, and humic acid. NOM also mitigated the toxicity of MeHg dependent on their composition and/or effective DOM components as characterized by fluorescence excitation-emission matrix techniques. Specifically, humic-like DOM components are more effective in reducing the MeHg toxicity in the embryonic zebrafish compared to protein-like components. Further studies are needed to elucidate the interactions between DOM and MeHg and the mitigative mechanisms at the molecular level.Direct MALDI-MS analysis of the disulfide bonds in peptide using thiosalicylic acid as a reactive matrix
D Asakawa, I OsakaPMID: 28074602 DOI: 10.1002/jms.3906
Abstract
The ability of a thiol-containing molecule, thiosalicylic acid (TSA), to function as a reactive matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis of peptides has been investigated. Although TSA has reducing characteristics, the use of TSA did not cause a reduction-induced MALDI in-source decay, probably because of the weak interactions between the thiol group in TSA and the carboxyl oxygen in the peptide. In contrast, when peptides containing disulfide bonds were analyzed by MALDI with TSA as the matrix, the disulfide bond was partially cleaved owing to the reaction with TSA, producing TSA-adducted peptides. The reaction between the disulfide bond and TSA was suggested to be occurred in solution. The comparison of the MALDI mass spectra obtained using conventional matrix and TSA allows us to count the number of disulfide bonds in the peptides. Copyright © 2017 John Wiley & Sons, Ltd.Exploiting multi-function Metal-Organic Framework nanocomposite Ag@Zn-TSA as highly efficient immobilization matrixes for sensitive electrochemical biosensing
Sheying Dong, Dandan Zhang, Gaochao Suo, Wenbo Wei, Tinglin HuangPMID: 27506361 DOI: 10.1016/j.aca.2016.05.040
Abstract
A novel multi-function Metal-Organic Framework composite Ag@Zn-TSA (zinc thiosalicylate, Zn(C7H4O2S), Zn-TSA) was synthesized as highly efficient immobilization matrixes of myoglobin (Mb)/glucose oxidase (GOx) for electrochemical biosensing. The electrochemical biosensors based on Ag@Zn-TSA composite and ionic liquid (IL) modified carbon paste electrode (CPE) were fabricated successfully. Furthermore, the properties of the sensors were discussed by cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS) and amperometric current-time curve, respectively. The results showed the proposed biosensors had wide linear response to hydrogen peroxide (H2O2) in the range of 0.3-20,000 μM, to nitrite (NO2(-)) for 1.3 μM-1660 μM and 2262 μM-1,33,000 μM, to glucose for 2.0-1022 μM, with a low detection limit of 0.08 μM for H2O2, 0.5 μM for NO2(-), 0.8 μM for glucose. The values of the apparent heterogeneous electron transfer rate constant (ks) for Mb and GOx were estimated as 2.05 s(-1) and 2.45 s(-1), respectively. Thus, Ag@Zn-TSA was a kind of ideal material as highly efficient immobilization matrixes for sensitive electrochemical biosensing. In addition, this work indicated that MOF nanocomposite had a great potential for constructing wide range of sensing interface.4-Amino-2-Sulfanylbenzoic Acid as a Potent Subclass B3 Metallo-β-Lactamase-Specific Inhibitor Applicable for Distinguishing Metallo-β-Lactamase Subclasses
Jun-Ichi Wachino, Reo Kanechi, Erina Nishino, Marie Mochizuki, Wanchun Jin, Kouji Kimura, Hiromasa Kurosaki, Yoshichika ArakawaPMID: 31405855 DOI: 10.1128/AAC.01197-19
Abstract
The number of cases of infection with carbapenem-resistant(CRE) has been increasing and has become a major clinical and public health concern. Production of metallo-β-lactamases (MBLs) is one of the principal carbapenem resistance mechanisms in CRE. Therefore, developing MBL inhibitors is a promising strategy to overcome the problems of carbapenem resistance conferred by MBLs. To date, the development and evaluation of MBL inhibitors have focused on subclass B1 MBLs but not on B3 MBLs. In the present study, we searched for B3 MBL (specifically, SMB-1) inhibitors and found thiosalicylic acid (TSA) to be a potent inhibitor of B3 SMB-1 MBL (50% inhibitory concentration [IC
], 0.95 μM). TSA inhibited the purified SMB-1 to a considerable degree but was not active against
cells producing SMB-1, as the meropenem (MEM) MIC for the SMB-1 producer was only slightly reduced with TSA. We then introduced a primary amine to TSA and synthesized 4-amino-2-sulfanylbenzoic acid (ASB), which substantially reduced the MEM MICs for SMB-1 producers. X-ray crystallographic analyses revealed that ASB binds to the two zinc ions, Ser221, and Thr223 at the active site of SMB-1. These are ubiquitously conserved residues across clinically relevant B3 MBLs. ASB also significantly inhibited other B3 MBLs, including AIM-1, LMB-1, and L1. Therefore, the characterization of ASB provides a starting point for the development of optimum B3 MBL inhibitors.
Influence of quantum dots on the aromaticity of thiosalicylic acid
Qiumei GuanPMID: 23934301 DOI: 10.1007/s00894-013-1949-y
Abstract
When ligands are coordinated to quantum dots (QDs), the ring current of the ligand strongly influences the applications of the QDs, for example in solar cell technology. The Raman spectrum of the ligand can be used to probe and identify ions or measure ion concentrations. Here, we investigated, using a theoretical method, the aromaticities and Raman spectra of CdTe, CdSe, and CdS QDs coordinated with thiosalicylic acid ligands. We found that the aromaticity of the benzene ring in free thiosalicylic acid increased when it was used as a QD ligand. The ring currents of the benzene rings in the CdTe-ligand, CdSe-ligand, and CdS-ligand systems were stronger than the ring current of the benzene ring in free thiosalicylic acid; in other words, the QDs influence the ring current--they enhance the electron transfer rate of the benzene ring. We also discovered that the CdTe-ligand and CdSe-ligand systems have stronger ring currents than the CdS-ligand system. The high electronegativity and vacant d orbital of the sulfur atom influence the ring current of the ligand in the CdS-ligand system. Further, the Raman spectrum of free thiosalicylic acid was different from the spectra of the ligands in the QD-ligand systems: the Raman spectra of COO(-) in each QD-ligand system was enhanced compared with that of the COO(-) in free thiosalicylic acid.Iron-ligand coordination in tandem radical cyclizations: synthesis of benzo[b]thiophenes by a one-pot reaction of iron 1,3-diketone complexes with 2-thiosalicylic acids
Sharon Lai-Fung Chan, Kam-Hung Low, Chen Yang, Samantha Hui-Fung Cheung, Chi-Ming ChePMID: 21433152 DOI: 10.1002/chem.201100377
Abstract
New 2-thioether-substituted apomorphines as potent and selective dopamine D₂ receptor agonists
Reet Reinart, Zsuzsanna Gyulai, Sándor Berényi, Sándor Antus, Argo Vonk, Ago Rinken, Attila SiposPMID: 21550699 DOI: 10.1016/j.ejmech.2011.04.028
Abstract
A set of novel apomorphine derivatives were synthesized with diversely functionalized side chains in the proximity of position 2 of the aporphine skeleton. Amino and/or carboxylic functions were introduced to this region of the backbone to test their pharmacological effects. During the synthesis of 2-(S-3-mercaptopropionic acid)-derivative a heteroring-fused congener was also isolated. The structural elucidation confirmed that the formation of this product was in accordance with our previous observations on the reaction of thebaine (2) with thiosalycilic acid. All the novel apomorphine congeners 4a-g were neuropharmacologically characterized to discover their dopaminergic profiles. Two derivatives were identified as D(2) full agonists equipotent with apomorphine (1) having significantly increased D(2)/D(1) selectivity ratios.Ethylmercury and Hg2+ induce the formation of neutrophil extracellular traps (NETs) by human neutrophil granulocytes
Hajo Haase, Silke Hebel, Gabriela Engelhardt, Lothar RinkPMID: 25701957 DOI: 10.1007/s00204-015-1484-y
Abstract
Humans are exposed to different mercurial compounds from various sources, most frequently from dental fillings, preservatives in vaccines, or consumption of fish. Among other toxic effects, these substances interact with the immune system. In high doses, mercurials are immunosuppressive. However, lower doses of some mercurials stimulate the immune system, inducing different forms of autoimmunity, autoantibodies, and glomerulonephritis in rodents. Furthermore, some studies suggest a connection between mercury exposure and the occurrence of autoantibodies against nuclear components and granulocyte cytoplasmic proteins in humans. Still, the underlying mechanisms need to be clarified. The present study investigates the formation of neutrophil extracellular traps (NETs) in response to thimerosal and its metabolites ethyl mercury (EtHg), thiosalicylic acid, and mercuric ions (Hg(2+)). Only EtHg and Hg(2+) triggered NETosis. It was independent of PKC, ERK1/2, p38, and zinc signals and not affected by the NADPH oxidase inhibitor DPI. Instead, EtHg and Hg(2+) triggered NADPH oxidase-independent production of ROS, which are likely to be involved in mercurial-induced NET formation. This finding might help understanding the autoimmune potential of mercurial compounds. Some diseases, to which a connection with mercurials has been shown, such as Wegener's granulomatosis and systemic lupus erythematosus, are characterized by high prevalence of autoantibodies against neutrophil-specific auto-antigens. Externalization in the form of NETs may be a source for exposure to these self-antigens. In genetically susceptible individuals, this could be one step in the series of events leading to autoimmunity.Novel palladium(II) complexes containing a sulfur ligand: structure and biological activity on HeLa cells
EnJun Gao, Feng Guan, XiaNan Gao, MingChang Zhu, Lei Liu, ChuanSheng Wang, WanZhong Zhang, YaGuang SunPMID: 21986997 DOI: 10.1007/s00775-011-0847-y








